6-Methoxy-2-nitrobenzofuran
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Overview
Description
6-Methoxy-2-nitrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 6th position and a nitro group at the 2nd position on the benzofuran ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-nitrobenzofuran typically involves the nitration of 6-methoxybenzofuran. One common method is the electrophilic nitration of 6-methoxybenzofuran using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The furan ring can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Reduction: 6-Methoxy-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-2,3-dione derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 6-Methoxy-2-nitrobenzofuran is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s anticancer properties may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
6-Methoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives such as:
2-Nitrobenzofuran: Lacks the methoxy group, which may result in different biological activities.
6-Methoxybenzofuran: Lacks the nitro group, which affects its reactivity and biological properties.
6-Methoxy-2-aminobenzofuran: Formed by the reduction of this compound, exhibits different chemical and biological properties.
Properties
CAS No. |
36687-17-9 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H7NO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3 |
InChI Key |
GDXGCYKZSGUDLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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